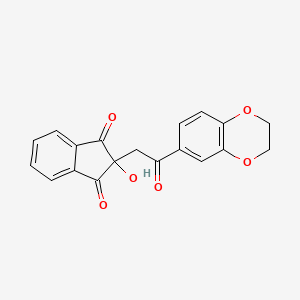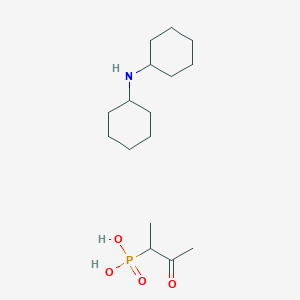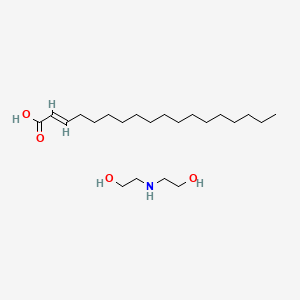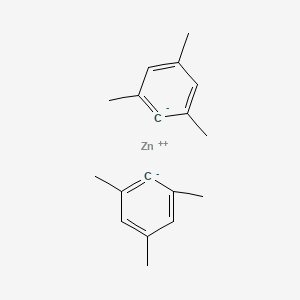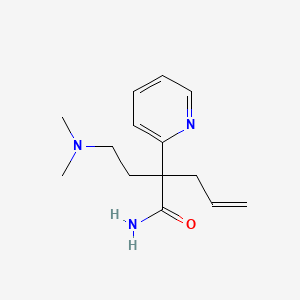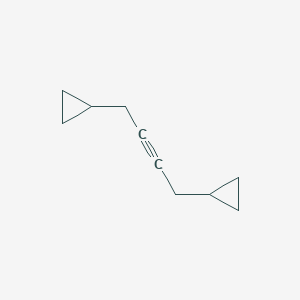
(E,E)-1,1'-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is a complex organic compound characterized by its unique structure, which includes nitroso and diazene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) typically involves multi-step organic reactions. Common starting materials might include substituted benzene derivatives and nitroso compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The diazene groups can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) involves its interaction with molecular targets such as enzymes or receptors. The nitroso and diazene groups can participate in various chemical reactions, leading to changes in the activity of these targets. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical process.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the nitroso group.
Nitrosobenzene: Contains the nitroso group but lacks the diazene linkage.
Benzene derivatives: Various substituted benzenes with different functional groups.
Uniqueness
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is unique due to the combination of nitroso and diazene groups in its structure
Properties
CAS No. |
74119-56-5 |
|---|---|
Molecular Formula |
C14H11N5O |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2-nitroso-1-phenyldiazenylethenyl)-phenyldiazene |
InChI |
InChI=1S/C14H11N5O/c20-15-11-14(18-16-12-7-3-1-4-8-12)19-17-13-9-5-2-6-10-13/h1-11H |
InChI Key |
VTOAEZROPQKQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CN=O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



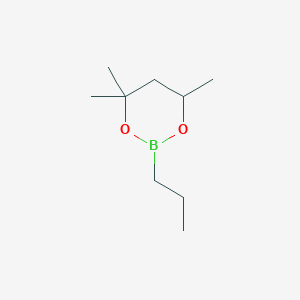
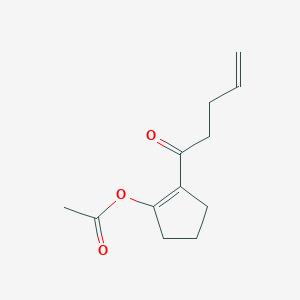

![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
